

A Comparative Meta-Analysis of AZD-3199 Clinical Trial Outcomes

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Compound of Interest

Compound Name: AZD-3199

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AZD-3199, an inhaled ultra-long-acting β 2-adrenergic receptor agonist (uLABA), was investigated for the treatment of asthma and chronic obstructive pulmonary disease (COPD). Despite its promising preclinical profile, the clinical development of **AZD-3199** was ultimately discontinued.^[1] This guide provides a meta-summary of the available clinical trial data, comparing its performance with other alternatives and detailing the experimental protocols employed during its evaluation.

Data Presentation

The following tables summarize the quantitative outcomes from key clinical trials involving **AZD-3199**.

Table 1: Efficacy of **AZD-3199** in Chronic Obstructive Pulmonary Disease (COPD)

Treatment Group	Dose	N	Primary Outcome: Change from Baseline in FEV1 (0-4 hours, mL)	Secondary Outcome: Change from Baseline in FEV1 (24-26 hours, mL)
AZD-3199	200 mcg q.d.	329 (total)	106-171 (statistically significant vs. placebo)	96.5-110 (statistically significant vs. placebo)
AZD-3199	400 mcg q.d.	106-171 (statistically significant vs. placebo)	96.5-110 (statistically significant vs. placebo)	
AZD-3199	800 mcg q.d.	106-171 (statistically significant vs. placebo)	96.5-110 (statistically significant vs. placebo)	
Formoterol	9 mcg b.i.d.	Statistically significant vs. placebo	Not statistically significant vs. placebo	
Placebo	-	-	-	

FEV1: Forced Expiratory Volume in 1 second. Data from a 4-week, randomized, double-blind, parallel-group phase II trial (NCT00929708).

[\[2\]](#)

Table 2: Pharmacokinetic Profile of **AZD-3199**

Population	Dose Range	Time to Maximum Plasma Concentration (Tmax)	Terminal Half-Life	Key Findings
Healthy Caucasian Males	5-3200 µg (single ascending dose)	Within 30 minutes	Up to 142 hours	Linear pharmacokinetic s.[3]
Healthy Caucasian & Japanese Males	Multiple ascending doses	Within 30 minutes	-	Time-independent pharmacokinetic s.[3]
Asthma Patients	120-1920 µg (single dose)	Within 30 minutes	-	Systemic availability similar to healthy subjects.[3]
COPD Patients	-	Within 30 minutes	-	Lower systemic availability compared to healthy subjects and asthma patients.[3]

Experimental Protocols

Phase II COPD Efficacy and Safety Study (NCT00929708)

- Objective: To investigate the efficacy, safety, and tolerability of a 4-week treatment with **AZD-3199** in patients with moderate to severe COPD.[4][5]
- Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter study.[2]

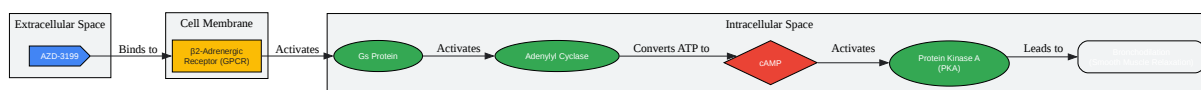
- Participants: 329 adults with a diagnosis of moderate to severe COPD.[2] Inclusion criteria included being a current or ex-smoker with a history of at least 10 pack-years.[5]
- Interventions:
 - **AZD-3199** administered via Turbuhaler® at doses of 200, 400, or 800 mcg once daily (q.d.).[2]
 - Formoterol (active comparator) administered at 9 mcg twice daily (b.i.d.).[2]
 - Placebo.
- Outcome Measures:
 - Primary: Change from baseline in Forced Expiratory Volume in 1 second (FEV1) over 0-4 hours post-dose after 4 weeks of treatment.[2]
 - Secondary: Change from baseline in FEV1 at 24-26 hours post-dose, COPD symptom scores, and safety and tolerability assessments.[2]

Phase IIa Asthma Pharmacokinetics and Pharmacodynamics Study (NCT01348139)

- Objective: To evaluate the pharmacokinetics and pharmacodynamics of different dry powder inhalation formulations of **AZD-3199** compared to **AZD-3199** administered via a standard Turbuhaler™ inhaler in patients with asthma.[6]
- Study Design: A randomized, double-blind, double-dummy, placebo-controlled, multicenter, 6-way crossover, single-dose study.[6][7]
- Participants: Patients with a diagnosis of asthma.[6]
- Interventions: Various formulations and doses of **AZD-3199**, with formoterol and placebo as comparators.[6][7]
- Outcome Measures:
 - Bronchodilation was evaluated by maximum (Emax) and average 22–26 h (E22–26) FEV1.[6]

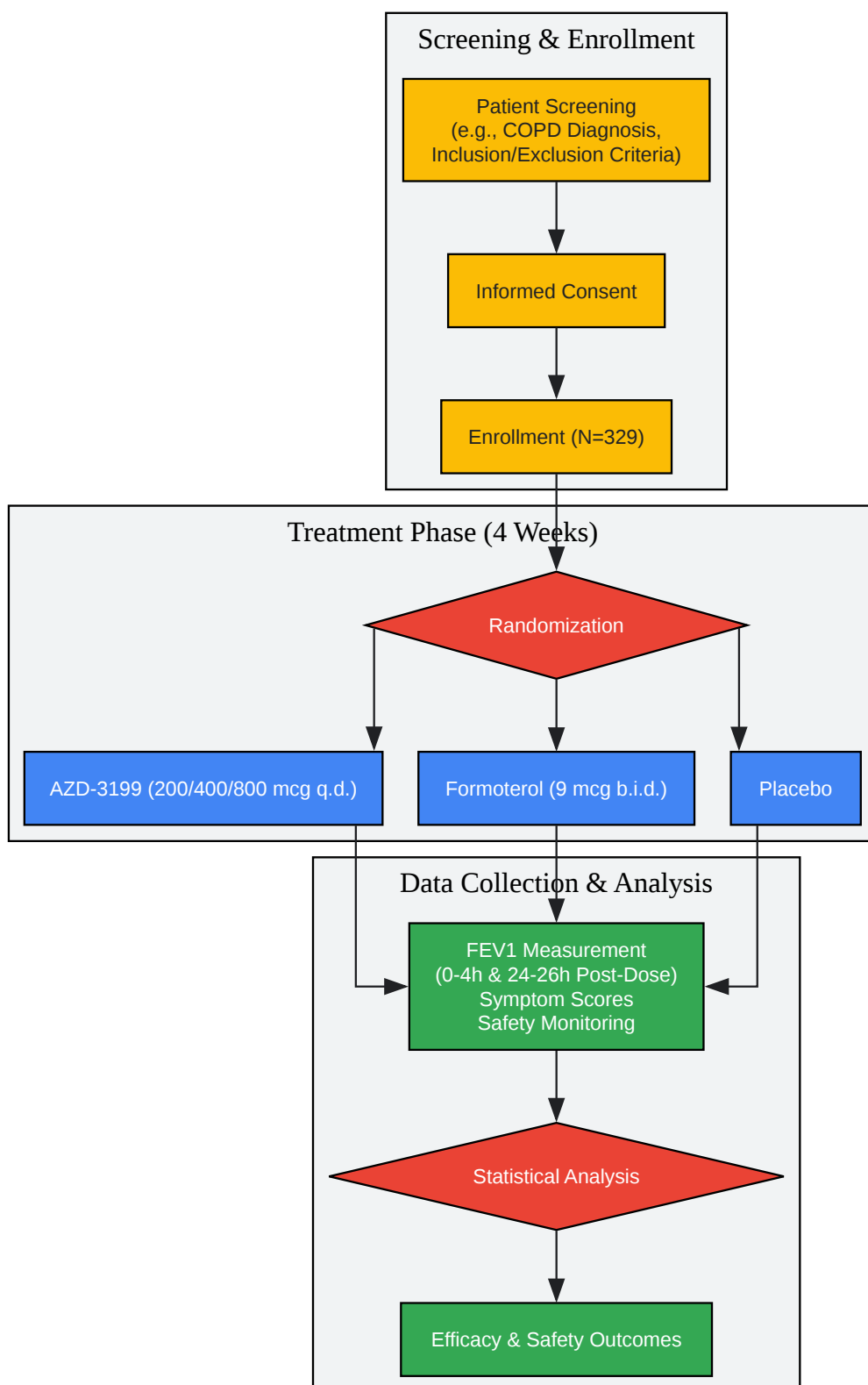
- Systemic effects were assessed by monitoring serum potassium, heart rate, and QTc interval.[6]
- Safety and tolerability were monitored through adverse events, clinical laboratory tests, and physical examinations.[6]

Mandatory Visualization



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Caption: **AZD-3199** β_2 -Adrenergic Receptor Signaling Pathway.



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Caption: Workflow for the Phase II COPD Clinical Trial (NCT00929708).

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